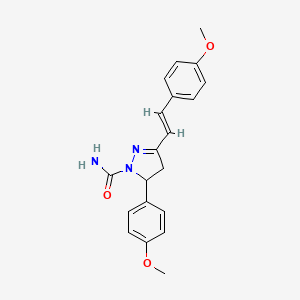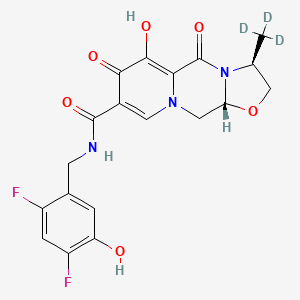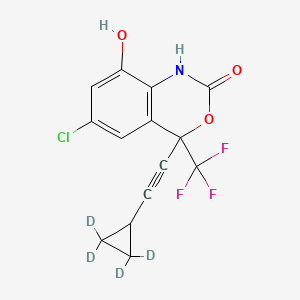
rac 8-Hydroxy Efavirenz-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 8-Hydroxy Efavirenz-d4: is a deuterium-labeled derivative of 8-Hydroxy Efavirenz. It is a stable isotope-labeled compound used primarily in scientific research to study the metabolism and pharmacokinetics of Efavirenz, an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 8-Hydroxy Efavirenz-d4 involves the incorporation of deuterium atoms into the Efavirenz molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the following steps:
Deuterium Exchange Reaction: This step involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents.
Purification: The final product is purified using chromatographic techniques to ensure the desired level of deuterium incorporation and purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical reactions are carried out in industrial reactors.
Purification: Industrial-scale chromatography and other purification techniques are employed to isolate the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product
Chemical Reactions Analysis
Types of Reactions: rac 8-Hydroxy Efavirenz-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
rac 8-Hydroxy Efavirenz-d4 is widely used in scientific research, including:
Pharmacokinetics Studies: It is used to study the metabolism and pharmacokinetics of Efavirenz in biological systems.
Enzyme Kinetics: Researchers use it to investigate the enzyme kinetics of the cytochrome P450 system, which is responsible for the metabolism of Efavirenz.
Drug Interaction Studies: It helps in identifying potential interactions between Efavirenz and other substances.
Biomedical Research: The compound is used in various biomedical research applications to understand the effects of Efavirenz on different biological pathways
Mechanism of Action
rac 8-Hydroxy Efavirenz-d4 exerts its effects by mimicking the behavior of Efavirenz in biological systems. Efavirenz is a non-nucleoside reverse transcriptase inhibitor that inhibits the activity of viral RNA-directed DNA polymerase (reverse transcriptase). This inhibition prevents the replication of the human immunodeficiency virus (HIV). The deuterium-labeled compound allows researchers to track and study the metabolic pathways and interactions of Efavirenz in detail .
Comparison with Similar Compounds
8-Hydroxy Efavirenz: The non-deuterated version of rac 8-Hydroxy Efavirenz-d4.
Efavirenz: The parent compound used in the treatment of HIV infection.
Other Deuterated Efavirenz Derivatives: Various other deuterium-labeled derivatives of Efavirenz used for similar research purposes
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. The incorporation of deuterium atoms provides enhanced stability and enables detailed investigation of the pharmacokinetics and interactions of Efavirenz .
Properties
Molecular Formula |
C14H9ClF3NO3 |
|---|---|
Molecular Weight |
335.70 g/mol |
IUPAC Name |
6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/i1D2,2D2 |
InChI Key |
OOVOMPCQLMFEDT-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)[2H] |
Canonical SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


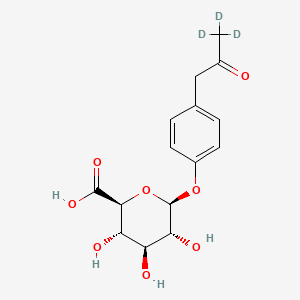


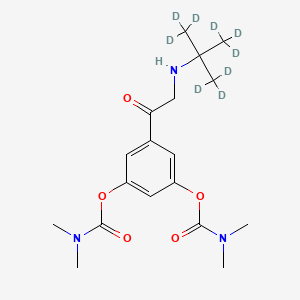
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
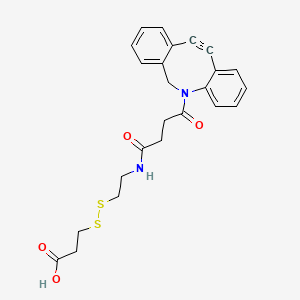

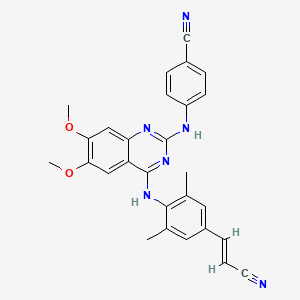
![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
